

ACH-000143: A Technical Whitepaper

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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Abstract

ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is characterized as a peripherally preferred agent, showing promise in the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant doses.[1][2][3] This document provides an in-depth technical overview of **ACH-000143**, including its pharmacological data, mechanism of action, and the experimental protocols utilized in its initial characterization.

Introduction

The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to G α i/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic disorders.[1][2][3] **ACH-000143** has been identified as a lead compound in a series of

benzimidazole derivatives designed to target these peripheral melatonin receptors with high potency and selectivity.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for **ACH-000143**.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target | Assay Type | Value | Units |
|-----------|---------------------------|-------|-------|
| Human MT1 | Radioligand Binding (Ki) | 0.06 | nM |
| Human MT2 | Radioligand Binding (Ki) | 0.32 | nM |
| Human MT1 | Functional Agonism (EC50) | 0.06 | nM |
| Human MT2 | Functional Agonism (EC50) | 0.32 | nM |

Data presented as mean values.

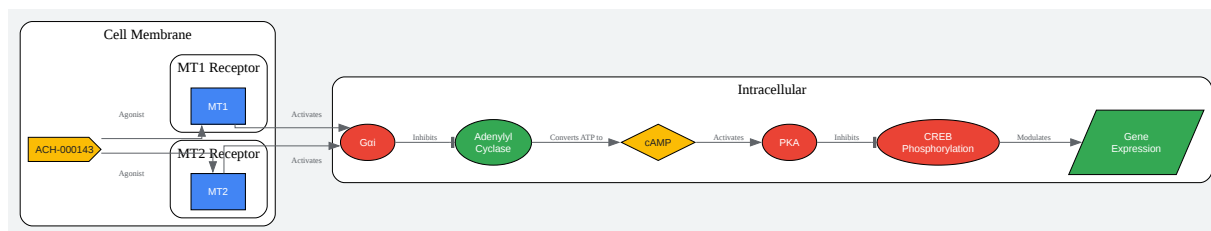
Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model

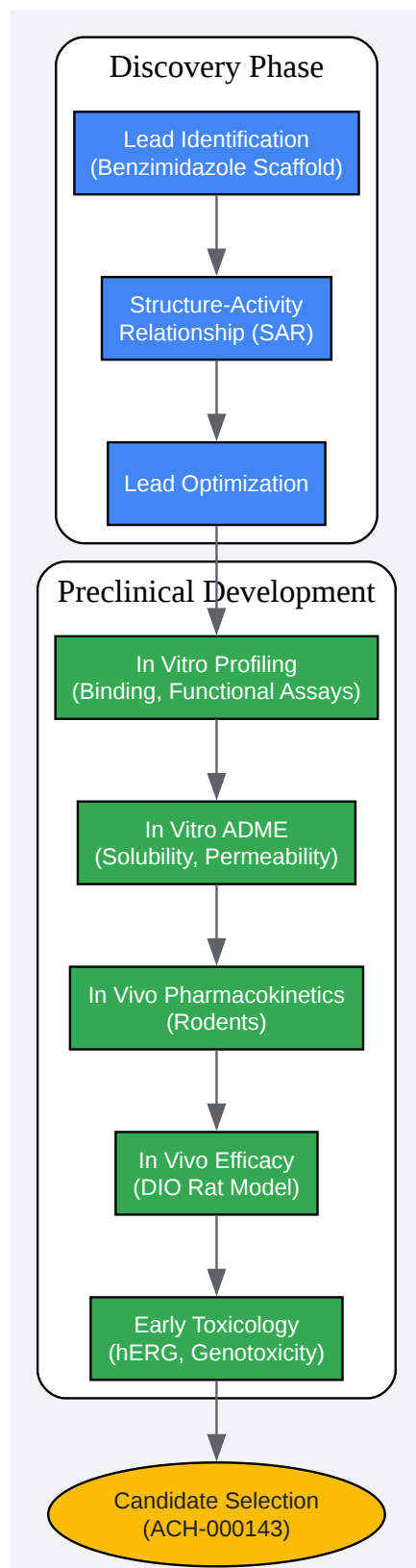
| Parameter | Dosage (mg/kg, p.o.) | Result |
|--------------------------|----------------------|-----------------------|
| Plasma Glucose Reduction | 10 | -16.4% (p < 0.05) |
| | 30 | -16.9% (p < 0.01) |
| Body Weight Gain | 10 and 30 | Significantly reduced |
| Liver Triglycerides | 10 and 30 | Significantly reduced |
| Hepatic Steatosis | 10 and 30 | Significantly reduced |

Study duration: 2 months of daily oral administration.[1][2][3]

Mechanism of Action and Signaling Pathway

ACH-000143 acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon binding, it initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gai/o).[4][5] This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2 receptor, in addition to coupling with Gai, can also signal through Gαq, activating the phospholipase C (PLC) pathway.[5][6]





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